molecular formula C9H9N5 B2771608 1-(2-azidoethyl)-1H-1,3-benzodiazole CAS No. 1247135-06-3

1-(2-azidoethyl)-1H-1,3-benzodiazole

Cat. No.: B2771608
CAS No.: 1247135-06-3
M. Wt: 187.206
InChI Key: OTHSIBYYPPIMQY-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-1H-1,3-benzodiazole is a compound belonging to the class of organic azides. Organic azides are known for their versatility in various chemical reactions, particularly in the field of click chemistry. This compound features a benzodiazole ring substituted with an azidoethyl group, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

The synthesis of 1-(2-azidoethyl)-1H-1,3-benzodiazole typically involves the introduction of the azido group into the benzodiazole framework. One common method is the diazotransfer reaction, where an amino group is converted into an azide using a diazotransfer reagent. For instance, the conversion of dopamine into dopamine azide via sodium periodate oxidation is a similar process . Industrial production methods may involve large-scale diazotransfer reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Azidoethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click reactions and hydrogen gas for reductions. Major products formed include triazoles and amines, depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-1H-1,3-benzodiazole primarily involves its azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazoles. This reactivity is harnessed in click chemistry, where the compound acts as a linker or a functional group modifier. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug delivery.

Comparison with Similar Compounds

1-(2-Azidoethyl)-1H-1,3-benzodiazole can be compared with other azidoethyl-containing compounds, such as:

These compounds share the azidoethyl group but differ in their core structures, leading to variations in reactivity and applications. The uniqueness of this compound lies in its benzodiazole ring, which imparts specific chemical properties and reactivity patterns.

Properties

IUPAC Name

1-(2-azidoethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-13-12-5-6-14-7-11-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHSIBYYPPIMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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